molecular formula C18H26O B8051163 4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane

4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane

Cat. No.: B8051163
M. Wt: 258.4 g/mol
InChI Key: WHFFZLLDPXGFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane: is a complex organic compound with the molecular formula C18H26O 2,6]undecane (1:1) - ChemSpider. It consists of a phenol group attached to a tricyclic hydrocarbon structure2,6]undecane (1:1) - ChemSpider

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane typically involves multiple steps, starting with the formation of the phenol group and the tricyclic hydrocarbon structure separately[_{{{CITATION{{{_2{Synthesis and rearrangements of the pentacyclo[5.4.0.0.0.0]undecane 1 .... These components are then combined through a series of chemical reactions, often requiring specific catalysts and reaction conditions to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of specialized equipment to handle the complex synthesis and ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane: can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The compound can be reduced to form different hydroxylated or deoxygenated derivatives.

  • Substitution: : The phenol group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Hydroxylated or deoxygenated derivatives.

  • Substitution: : Substituted phenols with various functional groups.

Scientific Research Applications

4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane: has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic properties and potential use in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, influencing its binding affinity to various biomolecules. The tricyclic structure may also play a role in its biological activity by affecting its conformation and stability.

Comparison with Similar Compounds

4-Methylphenol; tricyclo[5.2.2.0^{2,6}]undecane: can be compared to other similar compounds, such as:

  • Phenol: : A simpler compound with similar properties but lacking the tricyclic structure.

  • Tricyclo[5.2.2.0^{2,6}]undecane: : The hydrocarbon component without the phenol group.

  • Other substituted phenols: : Compounds with different substituents on the phenol ring, leading to varying properties and reactivity.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

4-methylphenol;tricyclo[5.2.2.02,6]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18.C7H8O/c1-2-10-8-4-6-9(7-5-8)11(10)3-1;1-6-2-4-7(8)5-3-6/h8-11H,1-7H2;2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFFZLLDPXGFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)O.C1CC2C3CCC(C2C1)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.